(2S,5R)-5-tert-Butyl-2-methylcyclohexan-1-one
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Overview
Description
(2S,5R)-5-tert-Butyl-2-methylcyclohexan-1-one is a chiral compound with a unique structure that includes a tert-butyl group and a methyl group attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-tert-Butyl-2-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the stereoselective hydrogenation of a suitable precursor, such as a substituted cyclohexene. The reaction typically employs a chiral catalyst to ensure the desired stereochemistry is obtained. Reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the desired product. Catalysts used in industrial processes are often supported on solid substrates to facilitate recovery and reuse.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-5-tert-Butyl-2-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid (CrO3) and sodium dichromate (Na2Cr2O7).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexanones.
Scientific Research Applications
(2S,5R)-5-tert-Butyl-2-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (2S,5R)-5-tert-Butyl-2-methylcyclohexan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the compound’s unique stereochemistry. The pathways involved often depend on the specific application or reaction being studied.
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-Isopropyl-5-methylcyclohexanone: Similar in structure but with an isopropyl group instead of a tert-butyl group.
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate: Another chiral compound with different functional groups.
Uniqueness
(2S,5R)-5-tert-Butyl-2-methylcyclohexan-1-one is unique due to its specific stereochemistry and the presence of both tert-butyl and methyl groups. This combination of features makes it particularly useful in stereoselective synthesis and as a chiral building block in various applications.
Properties
CAS No. |
5951-22-4 |
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Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(2S,5R)-5-tert-butyl-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C11H20O/c1-8-5-6-9(7-10(8)12)11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1 |
InChI Key |
WVVALRZXBLFRSJ-DTWKUNHWSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](CC1=O)C(C)(C)C |
Canonical SMILES |
CC1CCC(CC1=O)C(C)(C)C |
Origin of Product |
United States |
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